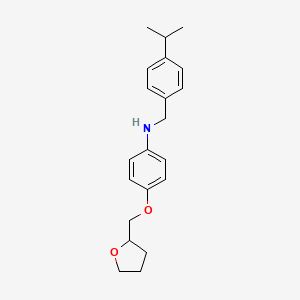
N-(4-Isopropylbenzyl)-4-(tetrahydro-2-furanylmethoxy)aniline
Descripción general
Descripción
N-(4-Isopropylbenzyl)-4-(tetrahydro-2-furanylmethoxy)aniline, otherwise known as IPFMA, is an organic compound with a wide range of applications in scientific research and laboratory experiments. IPFMA is a member of the aniline family, and is classified as an aromatic amine. It is a colorless solid with a melting point of 79-81°C and a boiling point of 260°C. IPFMA is insoluble in water but soluble in organic solvents such as alcohols, ethers, and benzene.
Aplicaciones Científicas De Investigación
IPFMA has a number of applications in scientific research. It is used as a reagent in the synthesis of various compounds, such as 4-methylbenzohydrazide and 4-fluorobenzohydrazide. It is also used as a catalyst in the synthesis of 3-hydroxy-2-methyl-3-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylic acid. IPFMA is also used in the synthesis of a variety of other compounds, such as 4-amino-2-methyl-3-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylic acid, 4-methylbenzohydrazide, 4-fluorobenzohydrazide, and 4-chlorobenzohydrazide.
Mecanismo De Acción
The mechanism of action of IPFMA is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the synthesis of prostaglandins, which are important mediators of inflammation. By inhibiting COX-2, IPFMA may reduce inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that IPFMA has anti-inflammatory and analgesic properties. In animal studies, IPFMA has been found to reduce inflammation and pain. It has also been found to have antioxidant activity, which may help protect cells from oxidative damage. In addition, IPFMA has been found to have anti-bacterial activity, which may be useful in the treatment of bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IPFMA has a number of advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and is soluble in organic solvents. In addition, it is stable under normal laboratory conditions and does not require special storage conditions. However, IPFMA can be toxic if handled improperly, and should be handled with care.
Direcciones Futuras
There are many potential future directions for research involving IPFMA. More research is needed to further understand its mechanism of action and to investigate its potential therapeutic applications. In addition, further research is needed to explore its potential use as a catalyst in the synthesis of other compounds. Finally, more research is needed to investigate its potential use as an antioxidant and anti-bacterial agent.
Propiedades
IUPAC Name |
4-(oxolan-2-ylmethoxy)-N-[(4-propan-2-ylphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-16(2)18-7-5-17(6-8-18)14-22-19-9-11-20(12-10-19)24-15-21-4-3-13-23-21/h5-12,16,21-22H,3-4,13-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTIKNRQBBNLDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC2=CC=C(C=C2)OCC3CCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(Heptyloxy)benzyl]-2-methoxyaniline](/img/structure/B1389377.png)

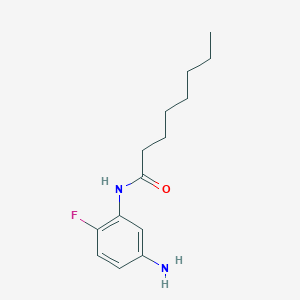
![1-[5-Bromo-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1389382.png)

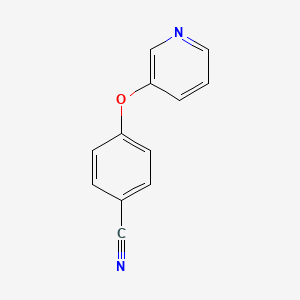
![[4-(Isopentyloxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B1389388.png)
![2-[(3-Methoxypropyl)amino]nicotinic acid](/img/structure/B1389390.png)
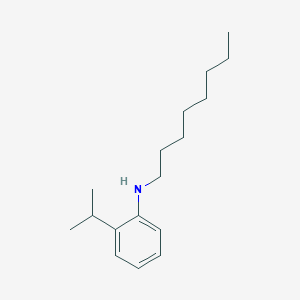
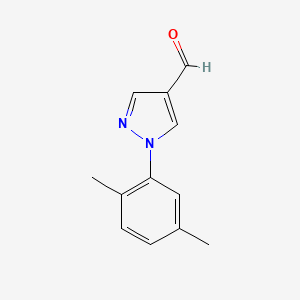

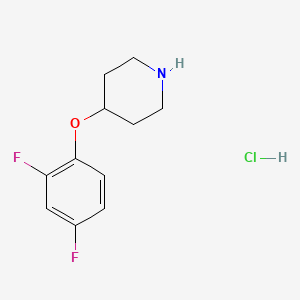
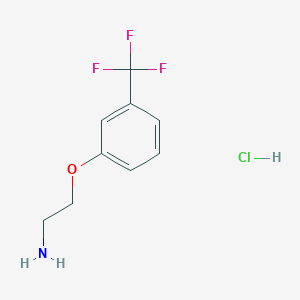
![1-{[(3-Nitrophenyl)amino]carbonyl}piperidine-3-carboxylic acid](/img/structure/B1389400.png)